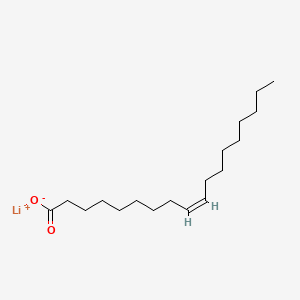![molecular formula C12H20F3NO3 B13797928 hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B13797928.png)
hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate is an organic compound with the molecular formula C12H20F3NO3. This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate typically involves the reaction of hexan-2-ol with 3-[(2,2,2-trifluoroacetyl)amino]butanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-70°C and using an appropriate solvent such as distilled water .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures consistent product quality and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products have diverse applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoroacetyl)oxazole: Known for its use in medicinal chemistry and drug discovery.
2-Amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran: Exhibits significant anticancer activity.
Uniqueness
Hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate is unique due to its specific combination of a hexyl group and a trifluoroacetyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H20F3NO3 |
|---|---|
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C12H20F3NO3/c1-4-5-6-9(3)19-10(17)7-8(2)16-11(18)12(13,14)15/h8-9H,4-7H2,1-3H3,(H,16,18) |
Clé InChI |
FHDWVJQWYXIEGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)OC(=O)CC(C)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


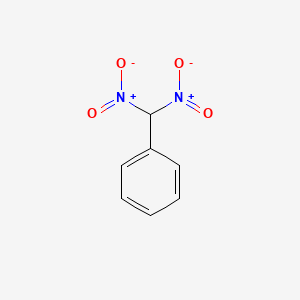
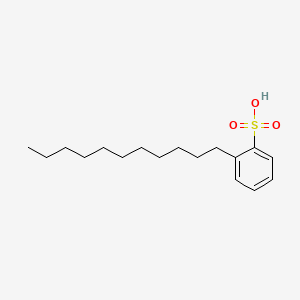
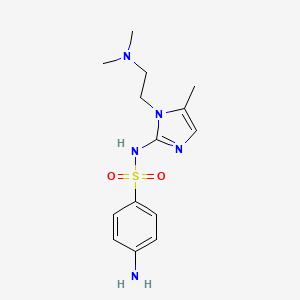
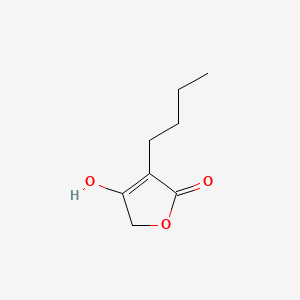
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
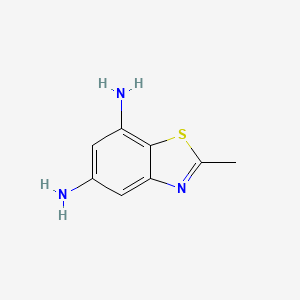
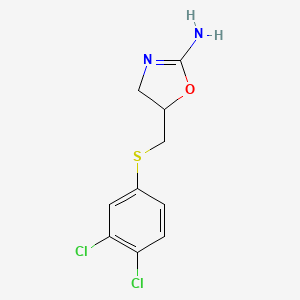
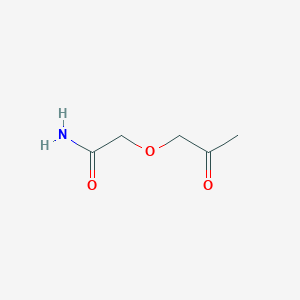
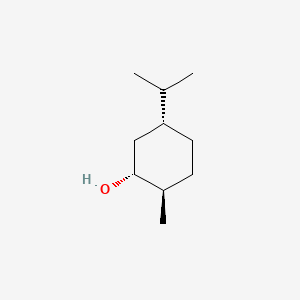
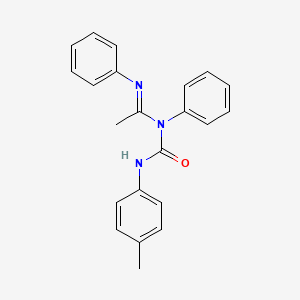
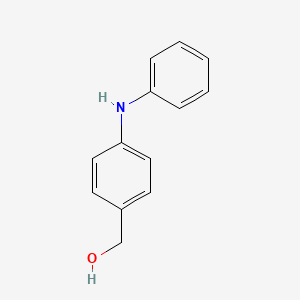
![Actinomycin d-[3h(g)]](/img/structure/B13797908.png)
